molecular formula C10H15F3N2O4 B1374844 4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid CAS No. 1361111-61-6

4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid

Cat. No. B1374844
CAS RN: 1361111-61-6
M. Wt: 284.23 g/mol
InChI Key: FKKFYQFBVRGFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azetidines, such as “4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid”, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of “4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid” is represented by the InChI code: 1S/C8H14N2O2.C2HF3O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7) .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

The physical form of “4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid” is oil . It has a molecular weight of 284.24 . The compound has a storage temperature of room temperature .

Scientific Research Applications

Drug Synthesis

This compound is utilized in the synthesis of various drugs due to its structural complexity and reactivity. The azetidine ring, in particular, is known for its strain-driven reactivity, which can be harnessed to create complex molecules often found in pharmaceuticals .

Catalysis

In catalysis, the compound’s unique structure can act as a ligand, binding to metals and thereby altering their reactivity. This can be particularly useful in speeding up reactions or making them more selective.

Polymerization

The morpholine moiety of the compound can be involved in polymerization reactions. It can act as a monomer or a catalyst, leading to the formation of new types of polymers with potential applications in materials science .

Chiral Templates

Due to its chiral nature, this compound can serve as a template for synthesizing other chiral molecules. This is especially important in the production of enantiomerically pure substances, which are crucial in the field of asymmetric synthesis .

Bioconjugation

The reactive carbonyl group in the compound can be used for bioconjugation, which is the process of attaching two biomolecules together. This has applications in drug delivery and the development of biosensors.

Medicinal Chemistry

In medicinal chemistry, the compound’s azetidine ring can be used to modify the pharmacokinetic properties of drug molecules, potentially leading to better efficacy and reduced side effects .

Material Science

The compound can be used to modify the surface properties of materials, which can enhance their performance in various applications, such as in coatings or as part of composite materials.

Analytical Chemistry

In analytical chemistry, the compound can be used as a derivatization agent to improve the detection of certain substances in complex mixtures through techniques like chromatography.

Safety and Hazards

The safety information for “4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed or inhaled, and it can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye protection .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on further improving the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

azetidin-3-yl(morpholin-4-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.C2HF3O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKFYQFBVRGFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid

CAS RN

1361111-61-6
Record name 4-(azetidine-3-carbonyl)morpholine; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid
Reactant of Route 2
4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid
Reactant of Route 3
4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid
Reactant of Route 4
4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid
Reactant of Route 5
4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid
Reactant of Route 6
4-(Azetidine-3-carbonyl)morpholine; trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.